molecular formula C8H6FIO2 B1445981 4-Fluoro-5-iodo-2-methylbenzoic acid CAS No. 1533441-18-7

4-Fluoro-5-iodo-2-methylbenzoic acid

Cat. No.: B1445981
CAS No.: 1533441-18-7
M. Wt: 280.03 g/mol
InChI Key: HLNXZCFAWAXLGI-UHFFFAOYSA-N
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Description

4-Fluoro-5-iodo-2-methylbenzoic acid is an organic compound with the molecular formula C8H6FIO2 It is a derivative of benzoic acid, characterized by the presence of fluorine, iodine, and a methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-5-iodo-2-methylbenzoic acid typically involves the halogenation of 2-methylbenzoic acid. One common method is the iodination of 4-fluoro-2-methylbenzoic acid using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure selective iodination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-iodo-2-methylbenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Major Products

    Substitution Products: Depending on the nucleophile, products like 4-fluoro-5-azido-2-methylbenzoic acid or 4-fluoro-5-thiocyanato-2-methylbenzoic acid.

    Coupling Products: Biaryl compounds formed through the coupling of this compound with other aromatic boronic acids.

Scientific Research Applications

4-Fluoro-5-iodo-2-methylbenzoic acid is utilized in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions.

    Biology: In the development of molecular probes and imaging agents due to its halogenated structure, which can be detected using techniques like nuclear magnetic resonance (NMR) and mass spectrometry.

    Medicine: Potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: As a precursor in the manufacture of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-5-iodo-2-methylbenzoic acid in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the fluorine and iodine atoms. This activation facilitates various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-iodo-6-methylbenzoic acid
  • 5-Fluoro-2-iodobenzoic acid
  • 3-Fluoro-4-methyl-5-iodobenzoic acid

Uniqueness

4-Fluoro-5-iodo-2-methylbenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to other similar compounds. The presence of both fluorine and iodine atoms in specific positions allows for selective reactions that are not possible with other isomers.

Properties

IUPAC Name

4-fluoro-5-iodo-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FIO2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNXZCFAWAXLGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared using standard chemical manipulations and procedures similar to those used for the preparation of compound 1.3, except 4-fluoro-2-methylbenzoic acid was used in place of 2,4-dimethylbenzoic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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